molecular formula C18H23N3O3 B2499695 1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea CAS No. 1903069-15-7

1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Cat. No. B2499695
CAS RN: 1903069-15-7
M. Wt: 329.4
InChI Key: SUBSPIAKAGKRNF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

1-(3,4-Dimethylphenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea and related compounds exhibit significant interest in crystallography due to their ability to form mutually hydrogen-bonded dimeric pairs. These structures are important for understanding molecular interactions and designing compounds with desired properties. In the specific case of 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, molecules form dimeric pairs through hydrogen bonds, showcasing the importance of molecular symmetry and interactions in crystal structures (Burgess et al., 1998).

Chemical Synthesis and Modifications

The compound's framework serves as a precursor in synthetic chemistry for producing various derivatives through directed lithiation processes. Such derivatives are then used to synthesize products with potential applications ranging from medicinal chemistry to material science. Directed lithiation of similar compounds allows for the introduction of substituents at strategic positions, enabling the synthesis of products with tailored chemical properties (Smith et al., 2013).

Potential as Anticancer Agents

Derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. These studies are crucial for discovering new anticancer agents and understanding the mechanisms of action of potential therapeutic compounds. The evaluation of these compounds against cancer cell lines such as A549, HCT-116, and PC-3 has demonstrated significant antiproliferative effects, highlighting their potential as anticancer agents (Feng et al., 2020).

Applications in Anion Coordination Chemistry

The urea-based ligands, including structures related to this compound, play a significant role in anion coordination chemistry. Their ability to form complexes with inorganic oxo-acids and their anions through hydrogen bonding is of particular interest for developing new materials and understanding molecular recognition processes. These interactions are critical for the design of molecular sensors, catalysts, and separation materials (Wu et al., 2007).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-5-6-15(9-13(12)2)20-18(23)19-7-8-21-14(3)10-16(24-4)11-17(21)22/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSPIAKAGKRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=CC2=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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